米托新

描述

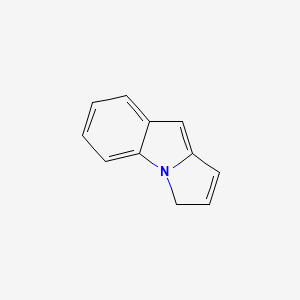

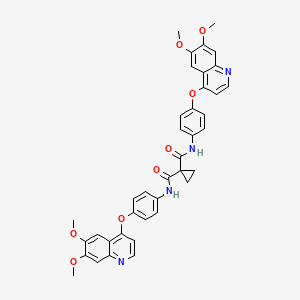

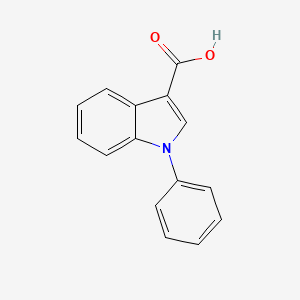

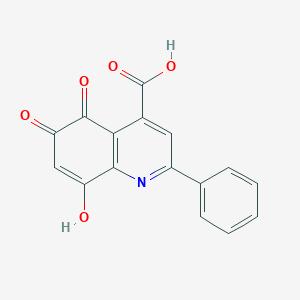

Mitosene is a class of organic chemicals based on a quinone-containing three-ring structure related to the two-ring core of the indolequinones . They are derived from the mitomycins by reduction and are the active alkylating agents responsible for the antitumor activity of the mitomycins .

Synthesis Analysis

The synthesis of Mitosene involves a variety of strategies and novel chemistry . The most significant accomplishment was an efficient new total synthesis of mitomycin C by way of isomitomycin A . Other achievements include syntheses of decarbamoyl 7-methoxymitosane by electrophile-initiated biscyclization and by a copper-catalyzed double cyclization of an azidoquinone .Molecular Structure Analysis

Mitosene is based on a quinone-containing three-ring structure related to the two-ring core of the indolequinones . This structure is derived from the mitomycins by reduction .Chemical Reactions Analysis

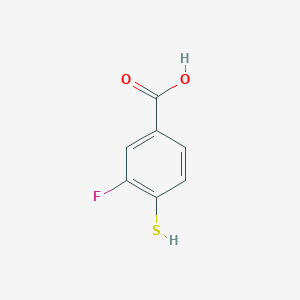

The chemical reactions involved in the synthesis of Mitosene include a variety of strategies such as triazole photolysis, “criss-cross” annulation of a 2-[2-(1,3-dioxocyclopentanyl)]aniline, Madelung synthesis, and Dieckmann cyclization of a substituted pyrrolazene .Physical And Chemical Properties Analysis

Mitosene is a solid powder . It is a class of organic chemicals based on a quinone-containing three-ring structure .科学研究应用

合成和生物学评估

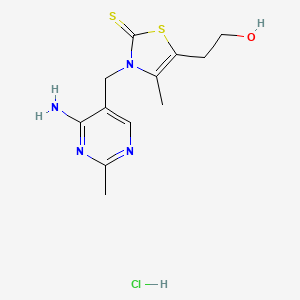

米托新,包括吡咯并和吡啶并[1,2-a]吲哚类型,已通过杂三环化合物的改性合成。它们的生物活性归因于生物还原活化机制。研究表明,与丝裂霉素 C 相比,米托新的活性范围较窄,但一些米托新,如米托新二醇 8b 和米托新二乙酸酯 10b,对特定人类肿瘤异种移植物表现出高体内活性,与丝裂霉素 C 相当(Orlemans 等人,1989)。

抗肿瘤活性

丝裂霉素的米托新类似物被合成并评估了其对小鼠 P388 白血病的活性。研究结果表明,能够对 DNA 进行双功能烷基化的米托新,特别是那些在位置 1 具有良好离去基团的米托新,表现出抗肿瘤活性。这支持了这样的想法:位置 1 具有离去基团的米托新可以类似于丝裂霉素 C 对 DNA 进行烷基化。最活跃的米托新在效力上与某些氮丙啶米托新相当,但在延长寿命方面效果较差(Hodges、Remers 和 Bradner,1981)。

还原活化和 DNA 相互作用

对米托新化合物还原活化的研究表明,在 C-1 和 C-10 处具有良好离去基团的米托新在还原条件下会失去这些基团,尤其是在较低的 pH 值下。这种反应性对于它们的 DNA 交联能力至关重要。双功能米托新化合物的电化学和二硫代亚铁还原导致形成 DNA 链间交联,表明它们的 DNA 烷基化效率(Maliepaard 等人,1993)。

DNA 损伤和细胞毒活性相关性

研究了 DNA 链间交联与潜在抗肿瘤米托新化合物的细胞毒活性之间的相关性。研究了在缺氧条件下能够交联小牛胸腺 DNA 的米托新。结果显示,在 DNA 修复缺陷的 E. coli 菌株中形成的交联数与 IC50 值之间存在相关性,表明 DNA 交联在米托新的活性中至关重要(Maliepaard 等人,1994)。

质谱分析

分析了各种米托新类似物的质谱碎片模式,以了解它们的结构和 DNA 烷基化位点。光谱中的基础峰通常由基本的米托新环表示,提供了化合物在与 DNA 或天然丝裂霉素反应期间行为的见解(Hodges、Schram、Baker 和 Remers,1982)。

烷基化化学

使用 13C 富集的亲电中心对米托新抗肿瘤剂的还原烷基化化学进行的研究表明,亚胺离子主要途径是头尾聚合。该研究通过 13C 核磁共振确定了 DNA 烷基化位点,并发现米托新在无碱基选择性的情况下在氮和氧中心烷基化 DNA,突出了米托新-DNA 相互作用的复杂性(Ouyang 和 Skibo,2000)。

作用机制

Target of Action

The compound is known to exhibit diverse pharmacological properties , suggesting it interacts with multiple biological targets.

Mode of Action

The compound is likely to interact with its targets through a complex mechanism involving various stereo-electronic factors .

Biochemical Pathways

The compound’s synthesis involves a mechanistic pathway that includes the formation of new enolate species . These species are prone to undergo a second Michael addition over the indolyl methide intermediate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3H-Pyrrolo[1,2-a]indole. For instance, the compound’s synthesis involves reaction conditions that can affect the yield and selectivity of the product . Furthermore, the compound forms stable cationic radicals under both low temperature and room temperature conditions .

安全和危害

未来方向

生化分析

Biochemical Properties

3H-Pyrrolo[1,2-a]indole plays a crucial role in various biochemical reactions

Cellular Effects

The effects of 3H-Pyrrolo[1,2-a]indole on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3H-Pyrrolo[1,2-a]indole involves complex interactions at the molecular level It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3H-Pyrrolo[1,2-a]indole change over time

Dosage Effects in Animal Models

The effects of 3H-Pyrrolo[1,2-a]indole vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. More comprehensive studies are needed to fully understand the dosage effects of this compound.

Metabolic Pathways

3H-Pyrrolo[1,2-a]indole is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. The specific metabolic pathways associated with this compound are still being explored.

Transport and Distribution

The transport and distribution of 3H-Pyrrolo[1,2-a]indole within cells and tissues involve interactions with various transporters or binding proteins It can also affect its localization or accumulation within the cell

Subcellular Localization

The subcellular localization of 3H-Pyrrolo[1,2-a]indole and its effects on activity or function are complex It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

1H-pyrrolo[1,2-a]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHIXUOTOMMONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC3=CC=CC=C3N21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B3326282.png)

![2-[[4-Amino-6-(4-methylphenyl)-2-pteridinyl]amino]-ethanol hydrochloride](/img/structure/B3326312.png)

![2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B3326324.png)